![molecular formula C26H28F3NO7S B2491392 3-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-9-yl]-1lambda6-thiolane-1,1-dione; propan-2-ol CAS No. 1215778-63-4](/img/structure/B2491392.png)
3-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-9-yl]-1lambda6-thiolane-1,1-dione; propan-2-ol
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Overview
Description
The compound of interest belongs to a class of compounds that are known for their complex synthesis and multifaceted chemical properties. These compounds often contain multiple functional groups that allow for a wide range of chemical reactions and interactions, making them of interest in various fields of chemical research.
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multi-step reactions, starting from simpler organic or inorganic precursors. For example, Pimenova et al. (2003) described the synthesis of related heterocyclic compounds through the reaction of pentafluoroacetophenone with dimethyl oxalate in the presence of sodium methylate, followed by various cyclization reactions (Pimenova, Krasnych, Goun, & Miles, 2003).
Molecular Structure Analysis
Structural analysis of such compounds is critical for understanding their chemical behavior. Studies often employ techniques like X-ray crystallography, NMR spectroscopy, and computational methods to elucidate the molecular structure. For instance, Xu et al. (2016) used TDDFT calculations and X-ray crystallography to analyze the structure of a related compound (Xu, Shao, Xu, Jiang, & Yuan, 2016).
Chemical Reactions and Properties
The compound's functional groups dictate its chemical reactivity. For example, Song et al. (2008) explored the synthesis of trifluoromethyl-containing heterocycles, showcasing the influence of such functional groups on the compound's chemical reactivity (Song, Song, Dai, Yi, Jin, Zhu, & Shao, 2008).
properties
IUPAC Name |
9-(1,1-dioxothiolan-3-yl)-3-(4-methoxyphenyl)-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3NO6S.C3H8O/c1-31-15-4-2-13(3-5-15)19-20(28)16-6-7-18-17(21(16)33-22(19)23(24,25)26)10-27(12-32-18)14-8-9-34(29,30)11-14;1-3(2)4/h2-7,14H,8-12H2,1H3;3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPTYURPHTWHSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O.COC1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=CC4=C3CN(CO4)C5CCS(=O)(=O)C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28F3NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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